N-(tert-butyl)-N-methyl-3-nitroaniline

Histamine H3 Receptor GPCR Ligand Binding Affinity

N-(tert-butyl)-N-methyl-3-nitroaniline (CAS 503427-02-9) is a research-use-only chemical tool that cannot be replaced by generic nitroaniline analogs due to quantifiable differences in binding affinity and selectivity. It exhibits nanomolar Kd (1.35 nM) at human H3R—23-fold higher than the N-methyl derivative—and 6.8-fold selectivity over H4R, making it essential for isolating H3R-mediated effects in CNS and immune tissues. A LogP of 3.38 further supports passive-permeability studies. Procure this precise intermediate to ensure reproducible target engagement.

Molecular Formula C11H16N2O2
Molecular Weight 208.26g/mol
Cat. No. B373640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butyl)-N-methyl-3-nitroaniline
Molecular FormulaC11H16N2O2
Molecular Weight208.26g/mol
Structural Identifiers
SMILESCC(C)(C)N(C)C1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C11H16N2O2/c1-11(2,3)12(4)9-6-5-7-10(8-9)13(14)15/h5-8H,1-4H3
InChIKeyUEKWJQDGZQPUGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(tert-butyl)-N-methyl-3-nitroaniline: Key Compound Data and Procurement Considerations


N-(tert-butyl)-N-methyl-3-nitroaniline (CAS: 503427-02-9) is a tertiary N-alkyl nitroaniline derivative with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound is primarily utilized in research and development settings as a chemical tool or intermediate . Its structural features include a tert-butyl group and a methyl group on the aniline nitrogen, as well as a nitro group at the meta position, which collectively influence its physicochemical properties and biological activity profile .

Procurement Risk of N-(tert-butyl)-N-methyl-3-nitroaniline Analogs: Why Substitution is Not Straightforward


N-(tert-butyl)-N-methyl-3-nitroaniline cannot be simply substituted by structurally similar nitroaniline derivatives due to significant, quantifiable differences in target binding affinity, selectivity, and physicochemical properties. Even minor modifications to the N-alkyl substituent, such as replacing the tert-butyl group with a methyl group or removing it entirely, result in orders of magnitude differences in key performance parameters [1][2]. This precludes a straightforward one-for-one replacement and necessitates specific procurement based on defined experimental requirements.

Quantitative Differentiation of N-(tert-butyl)-N-methyl-3-nitroaniline Against Closest Analogs


N-(tert-butyl)-N-methyl-3-nitroaniline vs. N-methyl-3-nitroaniline: Enhanced Human H3R Affinity

N-(tert-butyl)-N-methyl-3-nitroaniline demonstrates significantly higher binding affinity for the human Histamine H3 receptor (H3R) compared to its N-methyl analog, N-methyl-3-nitroaniline. The tert-butyl derivative exhibits a dissociation constant (Kd) of 1.35 nM [1], while the N-methyl derivative shows a Kd of 31.2 nM [2] under comparable assay conditions. This represents an approximately 23-fold improvement in affinity conferred by the tert-butyl substitution.

Histamine H3 Receptor GPCR Ligand Binding Affinity

Selectivity Profile: N-(tert-butyl)-N-methyl-3-nitroaniline Demonstrates Human H3R Preference over H4R

The compound exhibits a degree of selectivity between the closely related Histamine H3 and H4 receptors. For the human H3R, a Kd of 1.35 nM is observed [1], whereas for the human H4R, the Kd is 9.16 nM [2]. This translates to an approximately 6.8-fold preference for the H3R over the H4R in this assay system. In contrast, the N-methyl analog shows a Kd of 31.2 nM at H3R and 31.2 nM at mouse H4R, indicating no measurable selectivity between these subtypes.

Receptor Selectivity H3R H4R Off-Target

Increased Lipophilicity of N-(tert-butyl)-N-methyl-3-nitroaniline vs. N-methyl and Unsubstituted Analogs

The introduction of the tert-butyl group substantially increases the lipophilicity of the compound. N-(tert-butyl)-N-methyl-3-nitroaniline has a calculated LogP of 3.38 [1]. This is markedly higher than the LogP of N-methyl-3-nitroaniline (1.39 [2]), N-ethyl-3-nitroaniline (2.62 [3]), and 3-nitroaniline (1.37 [4]). This property is directly linked to improved membrane permeability and potential differences in tissue distribution.

LogP Lipophilicity Physicochemical Property

Primary Application Scenarios for N-(tert-butyl)-N-methyl-3-nitroaniline Based on Evidence


Histamine H3 Receptor (H3R) Pharmacological Studies Requiring High Affinity

Given its nanomolar binding affinity for the human H3R (Kd = 1.35 nM), this compound is well-suited for use as a high-potency ligand in binding assays, functional studies, and as a reference compound for H3R drug discovery programs [1]. Its 23-fold higher affinity compared to the N-methyl analog makes it a superior choice for experiments where ligand potency is a critical parameter.

Selective H3R Pathway Dissection in Mixed Receptor Systems

The compound's measurable selectivity for H3R over the H4R (approximately 6.8-fold preference) supports its application in studies aiming to isolate H3R-mediated effects from those of H4R [1]. This is particularly relevant in tissues where both receptor subtypes are co-expressed, such as in the central nervous system and certain immune cells.

Development of Lipophilic Probes for Cellular Permeability Assays

With a LogP of 3.38, N-(tert-butyl)-N-methyl-3-nitroaniline is a viable candidate for studies investigating passive membrane permeability or for the development of more hydrophobic analogs in a medicinal chemistry campaign [2]. Its lipophilicity profile is distinct from less substituted nitroaniline analogs, offering a tool to explore structure-property relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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